molecular formula C12H19NO2 B14875893 Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate

Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate

Cat. No.: B14875893
M. Wt: 209.28 g/mol
InChI Key: UNXMMMSBVPFLRM-UHFFFAOYSA-N
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Description

Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate: is an organic compound with the molecular formula C10H15NO2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate cyclopropyl derivative. For instance, the reaction of di-tert-butyl dicarbonate with a cyclopropylamine derivative under mild conditions can yield the desired carbamate . Another method involves the use of chloroformates and sodium azide to produce the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. This isocyanate is then trapped by an alkoxide or an amine to form the carbamate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can interact with various biological molecules, making it useful in biochemical assays .

Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals .

Industry: In industry, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Uniqueness: Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the ethynyl group plays a crucial role .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl N-[(1-ethynylcyclopropyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H19NO2/c1-6-12(7-8-12)9-13(5)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3

InChI Key

UNXMMMSBVPFLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CC1)C#C

Origin of Product

United States

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